molecular formula C19H13NO3S B5735497 Naphthalen-2-yl (1,3-benzoxazol-2-ylsulfanyl)acetate

Naphthalen-2-yl (1,3-benzoxazol-2-ylsulfanyl)acetate

Cat. No.: B5735497
M. Wt: 335.4 g/mol
InChI Key: XDCSTSZFEJGMNG-UHFFFAOYSA-N
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Description

Naphthalen-2-yl (1,3-benzoxazol-2-ylsulfanyl)acetate is a complex organic compound that features a naphthalene ring and a benzoxazole ring connected via a sulfanyl acetate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-2-yl (1,3-benzoxazol-2-ylsulfanyl)acetate typically involves multi-step organic reactions. One common method includes the reaction of 2-naphthol with benzoxazole derivatives under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-yl (1,3-benzoxazol-2-ylsulfanyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

Naphthalen-2-yl (1,3-benzoxazol-2-ylsulfanyl)acetate has several scientific research applications:

Mechanism of Action

The mechanism by which Naphthalen-2-yl (1,3-benzoxazol-2-ylsulfanyl)acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Naphthalen-2-yl (1,3-benzoxazol-2-ylsulfanyl)acetate include:

  • Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
  • 3-(6-Hydroxy-naphthalen-2-yl)-benzo[d]isoxazol-6-ol
  • TpOx-2-Nap

Uniqueness

What sets this compound apart from these similar compounds is its unique sulfanyl acetate linkage, which imparts distinct chemical and physical properties. This unique structure may result in different reactivity, stability, and biological activity compared to other related compounds .

Properties

IUPAC Name

naphthalen-2-yl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO3S/c21-18(12-24-19-20-16-7-3-4-8-17(16)23-19)22-15-10-9-13-5-1-2-6-14(13)11-15/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCSTSZFEJGMNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC(=O)CSC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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